molecular formula C6H6ClNO3S B13611450 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride

Cat. No.: B13611450
M. Wt: 207.64 g/mol
InChI Key: BSELUTHFXPUXHI-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride is a sulfonyl chloride derivative of a dihydropyridine scaffold. Its structure features a sulfonyl chloride (-SO₂Cl) group at the 3-position of the pyridine ring, a methyl group at the 1-position, and a ketone at the 6-position. This compound is highly reactive due to the electrophilic sulfonyl chloride group, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities into target molecules .

Properties

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

1-methyl-6-oxopyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3

InChI Key

BSELUTHFXPUXHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine Precursors

A notable method reported in patent CN102924371A describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals using a hydrothermal reaction. Although this compound is a carboxylic acid rather than a sulfonyl chloride, the methodology provides a foundation for preparing the 6-oxo-1,6-dihydropyridine core, which is crucial for subsequent sulfonyl chloride derivatization.

  • Procedure:
    • React 0.54 g of 2-chloro-5-trifluoromethylpyridine with 17 mL water in a 25 mL jacketed hydrothermal reactor.
    • Seal and heat at 100–180°C for 24–72 hours.
    • Cool naturally to room temperature, isolate white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Advantages:
    • High yield (>80%).
    • Crystals exhibit low thermal stress and high stability, allowing long-term storage at room temperature.
    • Simple equipment and green solvent (water) usage.
Parameter Value
Starting material 2-chloro-5-trifluoromethylpyridine (0.54 g)
Solvent Water (17 mL)
Reaction temperature 100–180°C
Reaction time 24–72 hours
Yield >80%
Product form White flaky crystals

This method lays the groundwork for obtaining the dihydropyridine scaffold with the keto group at position 6, essential for further sulfonyl chloride functionalization.

Sulfonyl Chloride Functionalization

While direct literature on the exact preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride is limited, sulfonyl chloride groups are typically introduced via chlorosulfonation reactions of sulfonic acid or sulfonate precursors derived from the pyridine ring.

  • Common reagents for sulfonyl chloride formation include chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2).
  • The sulfonyl chloride group is often introduced at the 3-position of the dihydropyridine ring after formation of a sulfonic acid or sulfonate intermediate.

N-Methylation of Dihydropyridine Core

The methyl group at the nitrogen (position 1) can be introduced via alkylation reactions using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic or neutral conditions.

  • This step is generally performed after establishing the dihydropyridine core and before or after sulfonyl chloride introduction depending on the synthetic route.

Related Synthetic Approaches in Pyridone and Sulfonyl Derivatives

Research on related pyridone and sulfonylamino derivatives provides insights into synthetic strategies that may be adapted for This compound .

  • A study on N-substituted amino- and N-sulfonylamino-2-pyridones describes synthesis via reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with hydrazide derivatives, followed by purification and characterization using NMR, IR, and mass spectrometry.
  • These methods highlight the use of hydrazide intermediates and sulfonylation reactions to obtain sulfonylamino-pyridone derivatives, which share structural features with the target compound.

Summary Table of Preparation Steps

Step Description Typical Reagents/Conditions Notes
1. Formation of dihydropyridine core Hydrothermal synthesis of 6-oxo-1,6-dihydropyridine derivatives 2-chloro-5-trifluoromethylpyridine, water, 100–180°C, 24–72 h High yield, stable crystals
2. Introduction of sulfonyl group Chlorosulfonation of pyridine ring at position 3 Chlorosulfonic acid or SOCl2 Requires control to avoid over-chlorination
3. Conversion to sulfonyl chloride Conversion of sulfonic acid to sulfonyl chloride Thionyl chloride or PCl5 Standard sulfonyl chloride formation
4. N-Methylation Alkylation of nitrogen at position 1 Methyl iodide, base Methylation step to obtain N-methyl group

Research Discoveries and Considerations

  • Hydrothermal methods provide environmentally friendly and efficient routes to the dihydropyridine core with high purity and yield, which is critical for downstream functionalization.
  • Sulfonyl chloride introduction typically requires careful reaction control due to the reactive nature of chlorosulfonic acid and thionyl chloride reagents.
  • The choice of methylation conditions influences the selectivity and yield of the N-methylated product.
  • Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential to confirm structure and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The keto group at the 6-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by oxidation of the keto group.

    Alcohols: Formed by reduction of the keto group.

Scientific Research Applications

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form bioactive sulfonamide and sulfonate derivatives.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification, particularly in the development of enzyme inhibitors and probes for biological pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride, highlighting differences in functional groups, reactivity, and applications:

Compound Name CAS Number Molecular Formula Functional Group Similarity Score Key Properties/Applications
This compound - C₆H₆ClNO₃S Sulfonyl chloride (-SO₂Cl) Reference compound High reactivity in sulfonation reactions; used to synthesize sulfonate esters or sulfonamides .
Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 10561-91-8 C₉H₁₁NO₃ Ester (-COOEt) 0.97 Lipophilic ester; likely used as a prodrug or intermediate in ester hydrolysis reactions .
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3719-45-7 C₇H₇NO₃ Carboxylic acid (-COOH) 0.93 Acidic functionality; potential building block for metal coordination or amide coupling .
Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1255098-70-4 C₇H₆NNaO₃ Sodium carboxylate (-COONa) 0.92 Water-soluble salt; suitable for aqueous-phase reactions or pharmaceutical formulations .
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate 20845-23-2 C₈H₉NO₃ Methyl ester (-COOMe) 0.90 Structural isomer with distinct reactivity; applications in heterocyclic chemistry .

Key Findings:

Reactivity Differences :

  • The sulfonyl chloride derivative exhibits superior electrophilicity compared to carboxylic acids or esters, enabling nucleophilic substitutions (e.g., with amines or alcohols to form sulfonamides or sulfonate esters) . For example, sulfonyl chlorides react with pyridazine derivatives under mild conditions (5°C, pyridine solvent) to yield sulfonated products, as demonstrated in the synthesis of 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate .
  • Carboxylic acids (e.g., CAS 3719-45-7) are less reactive but serve as precursors for salts or amides, while esters (e.g., CAS 10561-91-8) undergo hydrolysis or transesterification .

Physicochemical Properties :

  • The sodium carboxylate (CAS 1255098-70-4) is water-soluble, contrasting with the lipophilic ethyl ester (CAS 10561-91-8) .
  • Sulfonyl chlorides are typically moisture-sensitive and require anhydrous handling, whereas carboxylic acids are more stable but may require activation for further reactions.

Applications in Synthesis :

  • Sulfonyl chlorides are pivotal in medicinal chemistry for introducing sulfonamide groups, a common pharmacophore in drugs (e.g., sulfa antibiotics) .
  • Carboxylic acids and esters are often intermediates in the synthesis of larger heterocycles or metal-organic frameworks .

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